N-(4-(6-(4-甲基哌嗪-1-基)吡啶嗪-3-基)苯基)-4-硝基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide”, also known as MP-BAY001, is a pharmacological compound. It has been gaining attention due to its promising properties in drug development. It is a part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Synthesis Analysis
The compound is part of a series that was designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The series includes other compounds that exhibited significant activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis
The molecular formula of the compound is C23H25N5O. The molecular weight is 387.487. More detailed structural analysis would require specific experimental data or computational modeling.Chemical Reactions Analysis
The compound is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These were evaluated for their anti-tubercular activity . The specific chemical reactions involved in the synthesis and activity of these compounds would require further investigation.科学研究应用
除草剂作用机制
研究探索了吡啶嗪酮除草剂的作用模式,这些除草剂可能与 N-(4-(6-(4-甲基哌嗪-1-基)吡啶嗪-3-基)苯基)-4-硝基苯甲酰胺具有结构相似性。这些研究表明,此类化合物可以抑制植物中的希尔反应和光合作用,从而导致其植物毒性。这种作用类似于阿特拉津,但具有额外的生物学特性,例如对植物代谢解毒的抗性以及对叶绿体发育的干扰 (Hilton 等人,1969).
结构研究和物理化学性质
已经研究了与硝呋喃妥因等抗生素形成的共晶和水合物,以增强光稳定性和相关的物理化学性质。此类研究可以提供对 N-(4-(6-(4-甲基哌嗪-1-基)吡啶嗪-3-基)苯基)-4-硝基苯甲酰胺和类似化合物的结构和物理化学应用的见解 (Vangala 等人,2012).
抗惊厥特性
对 4-硝基-N-苯基苯甲酰胺的研究表明具有显着的抗惊厥特性,一些化合物对最大电休克诱发的癫痫发作试验有效。这些发现可能表明 N-(4-(6-(4-甲基哌嗪-1-基)吡啶嗪-3-基)苯基)-4-硝基苯甲酰胺的潜在神经或抗惊厥应用 (Bailleux 等人,1995).
抗菌活性
已经对在结构上可能类似于 N-(4-(6-(4-甲基哌嗪-1-基)吡啶嗪-3-基)苯基)-4-硝基苯甲酰胺的化合物进行了抗菌活性合成和评估的研究。这些研究发现,某些衍生物对各种念珠菌、酵母菌、大肠杆菌、葡萄球菌和假单胞菌菌株具有生长抑制活性,表明具有潜在的抗菌应用 (Daidone 等人,1992).
作用机制
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s known that similar compounds interact with their targets, leading to significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
It’s known that similar compounds exhibit anti-tubercular activity, suggesting they may affect the biochemical pathways related to the survival and replication of mycobacterium tuberculosis .
Pharmacokinetics
Similar compounds have been evaluated for their cytotoxicity on hek-293 (human embryonic kidney) cells, and results indicate that the compounds are non-toxic to human cells .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic 50) ranging from 135 to 218 μM .
Action Environment
It’s known that the efficacy of similar compounds can be influenced by various factors, including the presence of other drugs, the physiological state of the bacteria, and the specific conditions of the environment .
属性
IUPAC Name |
N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c1-26-12-14-27(15-13-26)21-11-10-20(24-25-21)16-2-6-18(7-3-16)23-22(29)17-4-8-19(9-5-17)28(30)31/h2-11H,12-15H2,1H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOSLKNOOFMTMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。